2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 19819-15-9
VCID: VC0187477
InChI: InChI=1S/C11H12N2OS/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14)
SMILES: CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

CAS No.: 19819-15-9

Main Products

VCID: VC0187477

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29 g/mol

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol - 19819-15-9

CAS No. 19819-15-9
Product Name 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
IUPAC Name 2-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H12N2OS/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14)
Standard InChIKey ULEHMWWQIZHLHN-UHFFFAOYSA-N
Isomeric SMILES CC1=NC(=O)C2=C3CCCCC3=S=C2N1
SMILES CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Canonical SMILES CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
PubChem Compound 209395
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator